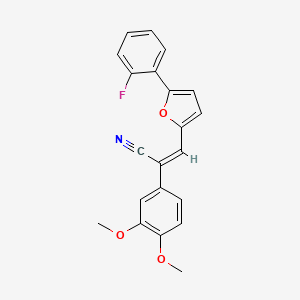

(Z)-2-(3,4-dimethoxyphenyl)-3-(5-(2-fluorophenyl)furan-2-yl)acrylonitrile

Description

(Z)-2-(3,4-dimethoxyphenyl)-3-(5-(2-fluorophenyl)furan-2-yl)acrylonitrile is a synthetic acrylonitrile derivative characterized by a Z-configuration stereochemistry.

Properties

IUPAC Name |

(Z)-2-(3,4-dimethoxyphenyl)-3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FNO3/c1-24-20-9-7-14(12-21(20)25-2)15(13-23)11-16-8-10-19(26-16)17-5-3-4-6-18(17)22/h3-12H,1-2H3/b15-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAABMMRZCRIKNP-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=CC2=CC=C(O2)C3=CC=CC=C3F)C#N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C(=C/C2=CC=C(O2)C3=CC=CC=C3F)/C#N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation, where a 3,4-dimethoxybenzaldehyde is reacted with a 5-(2-fluorophenyl)furan-2-carboxaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants.

Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form hydroxyl groups.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The fluoro group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted derivatives based on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Its derivatives can be explored for biological activity, including potential antimicrobial or anticancer properties.

Medicine: The compound and its derivatives may be investigated for therapeutic uses, such as in the treatment of various diseases.

Industry: It can be utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific derivatives and applications. For example, if used as an antimicrobial agent, it may disrupt bacterial cell walls or inhibit essential enzymes. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Substituents : Replacing furan with benzofuran or benzo[b]thiophene enhances cytotoxicity. For example, compound 13 (benzofuran) shows sub-micromolar GI50 values , while benzo[b]thiophene analogs (11b, 11c) demonstrate potent breast cancer activity .

- Methoxy Group Positioning : 3,4-Dimethoxy substitution (as in 11b) balances potency and selectivity, whereas 3,4,5-trimethoxy groups (11c) may improve binding but increase metabolic instability .

- Fluorine Substitution : The target compound’s 2-fluorophenyl group is unique among the analogs. Fluorine’s electron-withdrawing effects could enhance metabolic stability or target affinity, though direct comparisons are absent in the evidence.

Key Observations :

- Electron-Donating Groups: Derivatives with dimethylamino or diethylamino groups (e.g., 1d2b) exhibit higher synthetic yields (81%) compared to trifluoromethoxy analogs (30%) .

- Crystallography : The 3,4-dimethoxyphenyl group in (Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile forms a dihedral angle of 8.8° with the acrylonitrile plane, favoring planar conformations that enhance target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.